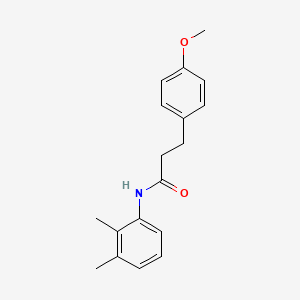

![molecular formula C23H26N2O B5739645 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide, also known as Boc-DNBA, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the benzamide family and is commonly used as a fluorescent probe for biological and chemical studies. In

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is based on its ability to bind to specific biomolecules and emit fluorescence upon excitation. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has a high affinity for certain proteins and enzymes, which allows it to be used as a probe for studying their properties and interactions. The fluorescence emission of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is sensitive to changes in the microenvironment, which makes it a valuable tool for studying the conformational changes of proteins and other biomolecules.

Biochemical and Physiological Effects

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has no known biochemical or physiological effects on living organisms. This compound is mostly used in vitro for scientific research purposes and has not been approved for clinical use.

Advantages and Limitations for Lab Experiments

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has several advantages as a fluorescent probe for scientific research. It has a high quantum yield, which means that it emits a high level of fluorescence upon excitation. It also has a long fluorescence lifetime, which allows it to be used for time-resolved fluorescence studies. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is also highly photostable, which means that it can withstand prolonged exposure to light without losing its fluorescence properties.

However, there are also some limitations to using 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain biological assays. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide can also be sensitive to changes in pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide can be used to study the properties of drug targets, which can help in the design of more effective and specific drugs.

Another future direction is in the development of new imaging techniques for biological and medical research. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide can be used as a fluorescent probe for imaging biological structures and processes in living organisms. This can help in the diagnosis and treatment of various diseases.

Conclusion

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is a valuable tool for scientific research in various fields such as biochemistry, pharmacology, and medical research. Its ability to bind to specific biomolecules and emit fluorescence upon excitation makes it a versatile probe for studying the properties and interactions of biological molecules. While there are some limitations to its use, the future directions for the application of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide in scientific research are promising.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide is a complex process that involves several steps. The first step involves the preparation of 4-(dimethylamino)-1-naphthaldehyde, which is then reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form 4-tert-butyl-N-(4-dimethylaminophenyl)benzamide. Finally, the compound is treated with Boc2O to form 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide.

Scientific Research Applications

4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide has been widely used in scientific research as a fluorescent probe for biological and chemical studies. This compound is commonly used to study protein-ligand interactions, enzyme kinetics, and receptor binding. 4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide can also be used to study the structural and functional properties of biological molecules such as proteins, nucleic acids, and lipids.

properties

IUPAC Name |

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-23(2,3)17-12-10-16(11-13-17)22(26)24-20-14-15-21(25(4)5)19-9-7-6-8-18(19)20/h6-15H,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMODEYYGBUDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739565.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)

![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)

![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)

![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)

![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)

![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)